molecular formula C10H12N2O2 B1391949 (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate CAS No. 1228670-24-3

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

Cat. No.: B1391949
CAS No.: 1228670-24-3
M. Wt: 192.21 g/mol
InChI Key: CPHYEAKEGDBOMK-ONEGZZNKSA-N
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Description

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, along with an acrylate ester moiety The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-5-methylpyridine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The acrylate ester can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Nitro or nitroso derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the acrylate ester.

    Substitution: Halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the acrylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate can be compared with other pyridine derivatives such as:

    (E)-Methyl 3-(2-amino-4-methylpyridin-3-YL)-acrylate: Similar structure but with a different methyl group position, leading to variations in reactivity and biological activity.

    (E)-Methyl 3-(2-amino-6-methylpyridin-3-YL)-acrylate: Another isomer with distinct chemical properties and applications.

    (E)-Methyl 3-(2-amino-5-ethylpyridin-3-YL)-acrylate: Substitution of the methyl group with an ethyl group, affecting the compound’s steric and electronic characteristics.

Properties

IUPAC Name

methyl (E)-3-(2-amino-5-methylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHYEAKEGDBOMK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)N)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate

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